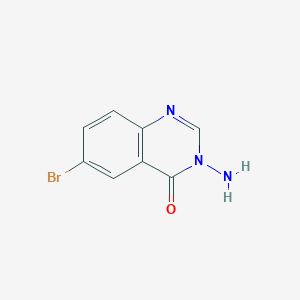

3-amino-6-bromoquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinones are a class of compounds that have garnered interest due to their diverse pharmacological properties. The compound 3-amino-6-bromoquinazolin-4(3H)-one is a derivative of quinazolinone, which is characterized by the presence of an amino group at the 3-position and a bromo substituent at the 6-position of the quinazolinone nucleus.

Synthesis Analysis

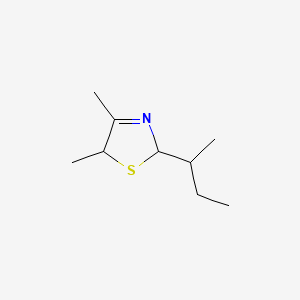

The synthesis of quinazolinone derivatives can be achieved through various methods. One efficient approach for synthesizing quinazolin-4(3H)-ones involves a two-step sequence that starts with the cyclocondensation of 2-aminobenzamide with aldehydes, followed by oxidation using CuCl2 to yield the desired quinazolinones . Another method includes the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid, which affords the corresponding halogenated quinazolinones without the need for a catalyst and under mild conditions . Additionally, 3-amino-6-bromoquinazolin-4(3H)-one can serve as a precursor for the synthesis of Schiff bases by condensation with different aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing that it crystallizes in the triclinic system with P-1 space group, and its crystal packing is stabilized by various intermolecular interactions . These structural insights are essential for understanding the interaction of quinazolinones with biological targets.

Chemical Reactions Analysis

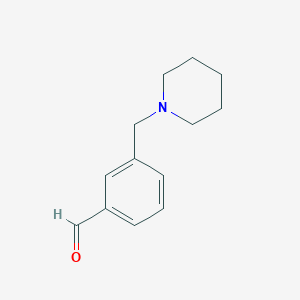

Quinazolinones can participate in a range of chemical reactions, which allows for the diversification of their structure and the potential enhancement of their biological activity. For example, 3-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its versatility in organic synthesis . Schiff base derivatives of quinazolinones have also been synthesized and studied for their bioactivity, indicating the reactivity of the amino group at the 3-position .

Physical and Chemical Properties Analysis

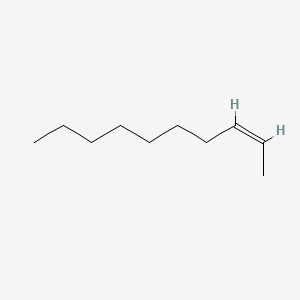

The physical and chemical properties of quinazolinones are influenced by their molecular structure. The introduction of halogen atoms, such as bromine, can affect the lipophilicity, density, and melting point of the compounds. These properties are important for the pharmacokinetics and stability of the compounds. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, showcases the relevance of understanding the physical and chemical properties of quinazolinone derivatives .

Scientific Research Applications

Hypotensive Agents

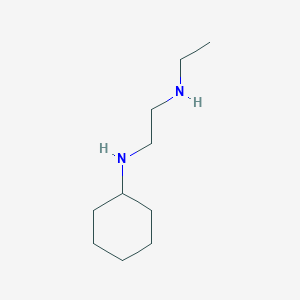

3-Amino-6-bromoquinazolin-4(3H)-one has been utilized in the synthesis of compounds showing hypotensive activity. A study demonstrated that derivatives of this compound exhibited significant blood pressure-lowering effects, with one derivative notably reducing blood pressure by 90 mmHg for 120 minutes at a dose of 2.5 mg/kg intravenously (Kumar, Tyagi, & Srivastava, 2003).

Antimicrobial Activity

Research has shown the potential of 3-amino-6-bromoquinazolin-4(3H)-one in antimicrobial applications. Its derivatives have been synthesized and tested for antimicrobial activity, indicating its potential as a basis for developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Chemical Synthesis

This compound is important in chemical synthesis, particularly in the preparation of other quinazolinone derivatives. Studies report its use in synthesizing various structurally diverse compounds with potential biological activities (Barlaam, Harris, Lecoq, & Nguyen, 2012).

Biological Activities

Several studies have explored the biological activities of derivatives of 3-amino-6-bromoquinazolin-4(3H)-one. These include antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, highlighting the compound's versatility in medical research (Sahu et al., 2008).

Antifungal Applications

Derivatives of 3-amino-6-bromoquinazolin-4(3H)-one have shown promising antifungal properties. These derivatives have been synthesized and tested against various fungal species, indicating their potential use in treating fungal infections (Ouyang et al., 2006).

properties

IUPAC Name |

3-amino-6-bromoquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUIMEGESZUAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429252 |

Source

|

| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-bromoquinazolin-4(3H)-one | |

CAS RN |

96498-79-2 |

Source

|

| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)